Structural Distinction: Quaternary α-Carbon vs. Secondary α-Carbon in Phenylpropanal Analogs
2,2-Diphenylpropanal possesses a fully substituted α-carbon with no α-hydrogens, rendering it incapable of enolization or undergoing aldol-type self-condensation. In contrast, 2-phenylpropanal contains one α-hydrogen (secondary α-carbon) and 3-phenylpropanal contains two α-hydrogens (primary α-carbon), both of which readily enolize and undergo base-catalyzed side reactions [1]. This structural distinction directly impacts shelf stability and reaction compatibility under basic conditions.
| Evidence Dimension | α-Hydrogen count |
|---|---|
| Target Compound Data | 0 α-hydrogens |
| Comparator Or Baseline | 2-Phenylpropanal: 1 α-hydrogen; 3-Phenylpropanal: 2 α-hydrogens |
| Quantified Difference | No enolization possible vs. enolizable |
| Conditions | Structural analysis based on molecular formula and SMILES notation |
Why This Matters
Procurement of 2,2-diphenylpropanal eliminates the need for cold-chain storage or strictly anhydrous conditions required to suppress aldol side reactions in α-enolizable aldehydes, reducing operational complexity and cost.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 11830705, 2,2-Diphenylpropanal. https://pubchem.ncbi.nlm.nih.gov/compound/2_2-Diphenylpropanal (accessed Apr 22, 2026). View Source
